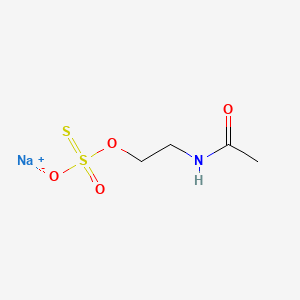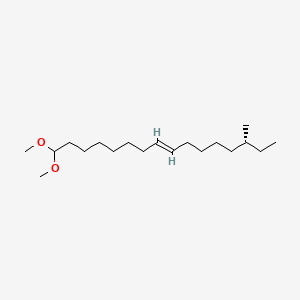
8-Hexadecene, 1,1-dimethoxy-14-methyl-, (8Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hexadecene, 1,1-dimethoxy-14-methyl-, (8Z)- is an organic compound with the molecular formula C19H38O2 It is a derivative of hexadecene, featuring a dimethoxy group and a methyl substitution at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hexadecene, 1,1-dimethoxy-14-methyl-, (8Z)- typically involves the reaction of hexadecene with methanol in the presence of an acid catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the dimethoxy derivative. The process may also involve purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the production process. Additionally, industrial methods may incorporate automated monitoring and control systems to maintain the desired reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
8-Hexadecene, 1,1-dimethoxy-14-methyl-, (8Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons.
Substitution: The dimethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield alcohols or ketones, while reduction can produce alkanes or alkenes.
Applications De Recherche Scientifique
8-Hexadecene, 1,1-dimethoxy-14-methyl-, (8Z)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be utilized in studies involving lipid metabolism and membrane structure.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects, is ongoing.
Industry: It is employed in the production of specialty chemicals and materials, including surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 8-Hexadecene, 1,1-dimethoxy-14-methyl-, (8Z)- involves its interaction with specific molecular targets and pathways. The dimethoxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. Additionally, the compound’s hydrophobic nature allows it to integrate into lipid membranes, affecting their properties and behavior.
Comparaison Avec Des Composés Similaires
Similar Compounds
8-Hexadecen-1-ol, 14-methyl-, (8Z)-: This compound is similar in structure but lacks the dimethoxy groups.
Hexadecane: A simpler hydrocarbon with no functional groups.
1,1-Dimethoxyhexadecane: Similar but without the methyl substitution.
Uniqueness
8-Hexadecene, 1,1-dimethoxy-14-methyl-, (8Z)- is unique due to its combination of a double bond, dimethoxy groups, and a methyl substitution. This unique structure imparts specific chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
71566-68-2 |
|---|---|
Formule moléculaire |
C19H38O2 |
Poids moléculaire |
298.5 g/mol |
Nom IUPAC |
(E,14R)-1,1-dimethoxy-14-methylhexadec-8-ene |
InChI |
InChI=1S/C19H38O2/c1-5-18(2)16-14-12-10-8-6-7-9-11-13-15-17-19(20-3)21-4/h6,8,18-19H,5,7,9-17H2,1-4H3/b8-6+/t18-/m1/s1 |
Clé InChI |
CBKICWXFWKPHNL-JHTBKMLMSA-N |
SMILES isomérique |
CC[C@@H](C)CCCC/C=C/CCCCCCC(OC)OC |
SMILES canonique |
CCC(C)CCCCC=CCCCCCCC(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



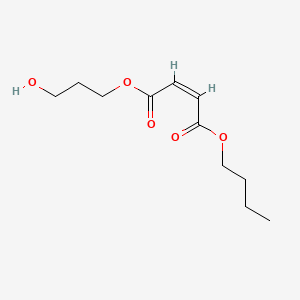
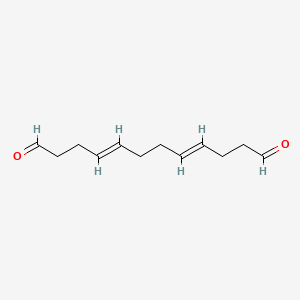
![1,5,5-Trichloro-7-oxabicyclo[4.1.0]heptane](/img/structure/B12649880.png)
![Methyl 7-[5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]furan-2-yl]-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B12649887.png)
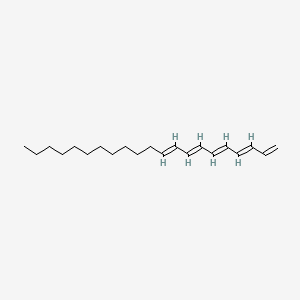
![1-[2-(Acetyloxy)-2-phenylethyl]pyridin-1-ium bromide](/img/structure/B12649908.png)
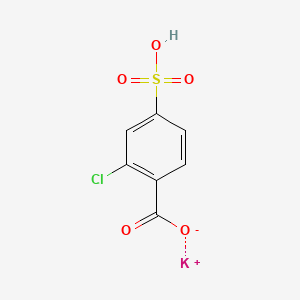

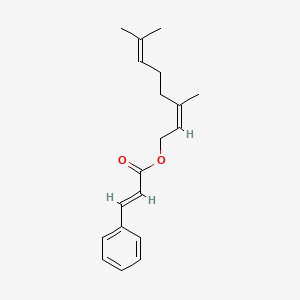
![2-Bromo-1-[2-(4-iodophenyl)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B12649917.png)

